Cas no 946355-37-9 (1-(4-chlorophenyl)methyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide)

1-(4-Chlorophenyl)methyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a specialized heterocyclic compound featuring a benzothiazole core linked to a dihydropyridine carboxamide moiety. Its structural complexity, including the 4-chlorophenylmethyl and ethoxy substituents, suggests potential utility in medicinal chemistry, particularly as an intermediate for bioactive molecules. The benzothiazole and dihydropyridine motifs are known for their pharmacological relevance, often associated with antimicrobial, anti-inflammatory, or kinase inhibitory activity. This compound’s defined molecular architecture offers precise reactivity for targeted synthesis, making it valuable for research in drug discovery and development. High purity and stability under standard conditions further enhance its suitability for laboratory applications.
1-(4-chlorophenyl)methyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide structure
946355-37-9 structure
Product Name:1-(4-chlorophenyl)methyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
CAS No:946355-37-9
MF:C22H18ClN3O3S
MW:439.914622783661
CID:5503918
Update Time:2025-10-25

1-(4-chlorophenyl)methyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 1-[(4-chlorophenyl)methyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-oxopyridine-3-carboxamide
    • 1-(4-chlorophenyl)methyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
    • Inchi: 1S/C22H18ClN3O3S/c1-2-29-16-9-10-18-19(12-16)30-22(24-18)25-20(27)17-4-3-11-26(21(17)28)13-14-5-7-15(23)8-6-14/h3-12H,2,13H2,1H3,(H,24,25,27)
    • InChI Key: QTSVCRJGOMCQOX-UHFFFAOYSA-N
    • SMILES: C1(=O)N(CC2=CC=C(Cl)C=C2)C=CC=C1C(NC1=NC2=CC=C(OCC)C=C2S1)=O

1-(4-chlorophenyl)methyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2743-0566-1mg
1-[(4-chlorophenyl)methyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
946355-37-9 90%+
1mg
$54.0 2023-05-16

1-(4-chlorophenyl)methyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide Related Literature

Additional information on 1-(4-chlorophenyl)methyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Introduction to 1-(4-chlorophenyl)methyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS No. 946355-37-9) and Its Emerging Applications in Chemical Biology

1-(4-chlorophenyl)methyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide, identified by its CAS number 946355-37-9, is a structurally complex organic compound that has garnered significant attention in the field of chemical biology due to its unique pharmacophoric features. This compound belongs to the class of pyridine derivatives, which are widely recognized for their diverse biological activities and therapeutic potential. The presence of multiple pharmacologically relevant moieties, including a chlorophenyl group, an ethoxy-substituted benzothiazole ring, and a dihydropyridine scaffold, makes this molecule a promising candidate for further investigation in drug discovery and development.

The 4-chlorophenyl moiety in the molecular structure of this compound is known to contribute to its binding affinity and selectivity towards various biological targets. Chlorophenyl groups are frequently incorporated into medicinal chemistry scaffolds due to their ability to modulate electron density and interact with hydrogen bond donors or acceptors in protein binding pockets. This feature is particularly relevant in the context of developing small-molecule inhibitors or modulators for therapeutic applications.

The 6-ethoxy-1,3-benzothiazole ring system is another critical pharmacophore that enhances the biological activity of 1-(4-chlorophenyl)methyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide. Benzothiazole derivatives are well-documented for their antimicrobial, anti-inflammatory, and anticancer properties. The ethoxy substitution at the 6-position of the benzothiazole ring further fine-tunes the electronic properties of the molecule, potentially influencing its interactions with biological targets. This structural motif has been extensively studied in recent years for its role in modulating enzyme activity and receptor binding.

The dihydropyridine scaffold is particularly noteworthy for its significance in cardiovascular pharmacology. Dihydropyridines are well-known for their calcium channel blocker activity, with compounds like nifedipine and amlodipine being widely used in the treatment of hypertension and angina pectoris. The incorporation of a carbonyl group at the 2-position of the dihydropyridine ring in this compound (1-(4-chlorophenyl)methyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide) introduces additional functionalization that could influence its pharmacokinetic properties and biological activity.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of this compound with various biological targets with high precision. These studies suggest that 1-(4-chlorophenyl)methyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide may exhibit inhibitory activity against several enzymes implicated in cancer progression and inflammation. For instance, preliminary docking studies have indicated potential binding to cyclooxygenase (COX) enzymes, which are key mediators of pain and inflammation.

In addition to its potential as an enzyme inhibitor, this compound has also been explored as a scaffold for developing novel anticancer agents. The combination of a chlorophenyl group and a benzothiazole moiety is particularly interesting in this context, as these structural elements have been shown to disrupt microtubule formation and induce apoptosis in cancer cells. Further investigation into the mechanism of action of 1-(4-chlorophenyl)methyl-N-(6-ethoxy-1,3-benzothiazol - 2 - yl) - 2 - oxo - 1 , 2 - dihydropyridine - 3 - carboxamide may reveal additional pathways relevant to cancer therapy.

The synthesis of 1-(4-chlorophenyl)methyl-N-(6-et h oxy - 1 , 3 - benzothiazol - 2 - yl) - 2 - oxo - 1 , 2 - dihydrop y rid ine - 3 - carboxamide presents both challenges and opportunities for medicinal chemists. The multi-step synthesis involves key reactions such as condensation, cyclization, and functional group transformations. Advanced synthetic methodologies have been employed to optimize yield and purity while maintaining structural integrity. Techniques like palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the complex heterocyclic framework of this molecule.

The pharmacokinetic profile of any drug candidate is critical for its clinical success. Preliminary pharmacokinetic studies on related compounds suggest that modifications at the dihydropyridine scaffold can significantly influence oral bioavailability and metabolic stability. Further investigation into the metabolic fate of 1-(4-chlorophenyl)methyl-N-(6-et h oxy - 1 , 3 - benzothiazol - 2 - yl) - 2 - oxo - 1 , 2 - dihydrop y rid ine - 3 - carboxamide will be essential to identify potential liabilities related to drug metabolism and excretion.

The development of novel therapeutic agents often requires interdisciplinary collaboration between synthetic chemists, biologists, and clinicians. The study of CAS No. 946355—37—9 exemplifies this collaborative approach by integrating structural biology insights with synthetic organic chemistry expertise. High-resolution crystal structures of protein targets bound to small-molecule ligands have provided valuable information for rational drug design efforts.

Emerging technologies such as fragment-based drug discovery (FBDD) have revolutionized hit identification processes by allowing researchers to screen large libraries of small molecules based on their ability to bind weakly but specifically to target proteins. The unique structural features of CAS No. 946355—37—9, including its chlorophenyl group and benzothiazole moiety, position it as an attractive fragment or lead compound for FBDD campaigns targeting inflammatory diseases or oncological disorders.

The regulatory landscape for new drug development continues to evolve with increasing emphasis on sustainability and green chemistry principles。Efforts are underway within pharmaceutical companies worldwide to develop synthetic routes that minimize waste generation while maintaining high yields。The synthesis o f CAS No .946355—37—9 offers an opportunity t o implement such principles by optimizing reaction conditions using catalytic methods or alternative solvents。

Future directions in t he research o f CAS No .946355—37—9 include exploring its potential as a prodrug or investigating t he effects o f derivatization on t he pharmacological profile 。T he integration o f machine learning algorithms into virtual screening processes has also shown promise i n accelerating t he discovery o f novel analogs with enhanced properties .

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